Positional Isomer Purity Equivalence Indicates No Vendor-Level Quality Advantage Over the 3-yl Analogue
Both (4-ethoxypiperidin-1-yl)(piperidin-4-yl)methanone and its positional isomer (4-ethoxypiperidin-1-yl)(piperidin-3-yl)methanone are commercially available at 98% purity from major research-chemical suppliers, indicating no inherent purity advantage at the bulk procurement level . This equivalence implies that the selection between the two isomers must be driven by the specific regiochemical requirements of the downstream synthetic target rather than by assay-level purity discrimination.
| Evidence Dimension | Vendor-certified purity (HPLC area percent) |
|---|---|
| Target Compound Data | 98% (CAS 1307282-44-5, Leyan Product No. 1655492) |
| Comparator Or Baseline | 98% (CAS 1292718-68-3, (4-ethoxypiperidin-1-yl)(piperidin-3-yl)methanone, Chemscene Cat. No. CS-0584862) |
| Quantified Difference | 0% difference at the certified purity specification level |
| Conditions | Vendor datasheet specifications; individual lot analysis may vary |
Why This Matters
When purity is equivalent, procurement decisions must rest on regiochemical differentiation for target activity, not on quality specifications alone.
